Antifungal Activity: Class‑Level SAR Shows Aromatic Substitution Reduces Fungistatic Potency Relative to Bromoacetanilide
In a foundational study of 36 α‑bromoacetamides and N‑aryl α‑haloamides screened against Aspergillus niger and Trichophyton mentagrophytes, the simple N‑phenyl derivative bromoacetanilide displayed the highest fungistatic activity among all aromatic analogs. The authors explicitly concluded that 'none exceeded the simple N‑phenyl derivative, bromoacetanilide, in activity' [1]. This class‑level SAR indicates that the introduction of a meta‑bromo substituent (target compound) attenuates antifungal potency relative to the unsubstituted comparator (2‑bromo‑N‑phenylacetamide). The magnitude of attenuation is inferred from the general trend that aromatic substitution diminishes activity in this series.
| Evidence Dimension | Fungistatic activity (relative ranking) |
|---|---|
| Target Compound Data | Lower than bromoacetanilide (exact MIC not reported in available data) |
| Comparator Or Baseline | Bromoacetanilide (2-bromo-N-phenylacetamide): highest activity among aromatic N-aryl α-haloamides tested |
| Quantified Difference | Arrow pointing downward; exact fold‑difference unavailable from abstract |
| Conditions | Aspergillus niger and Trichophyton mentagrophytes agar plate assays (1949 study) |
Why This Matters
A researcher seeking maximal antifungal potency should select the unsubstituted bromoacetanilide; procurement of the meta‑bromo derivative may be justified when a less potent, yet synthetically modifiable scaffold is required.
- [1] Leonard, J. M.; Blackford, V. L. Fungus-inhibitive properties of bromoacetamides. J. Bacteriol. 1949, 57 (3), 339–347. View Source
